molecular formula C10H23N3O2 B1521376 tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate CAS No. 263162-13-6

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

Cat. No.: B1521376
CAS No.: 263162-13-6
M. Wt: 217.31 g/mol
InChI Key: XSNJQEURXYUGML-UHFFFAOYSA-N
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Description

Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C10H23N3O2 and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate, with CAS Number 263162-13-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications in pharmacology, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H23N3O2
  • Molecular Weight : 217.31 g/mol
  • IUPAC Name : tert-butyl 2-[(2-aminoethyl)(methyl)amino]ethylcarbamate

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that it may act as a modulator of certain receptors and enzymes, influencing cellular pathways related to growth and metabolism.

Biological Activity

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes that are crucial for cellular functions. For instance, it has been evaluated for its potential to inhibit enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders.
  • Receptor Binding : The compound has been investigated for its binding affinity to various receptors, including those involved in neurotransmission. Its structural features allow it to interact with these receptors, potentially influencing neurological functions.
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

  • Study on Enzyme Inhibition : A recent study explored the inhibitory effects of this compound on a specific enzyme linked to cancer cell proliferation. The results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, indicating its potential as an anticancer agent .
  • Receptor Interaction Study : Another investigation focused on the binding affinity of the compound to dopamine receptors. The results showed that the compound exhibited a high affinity for D3 dopamine receptors, suggesting possible applications in treating disorders related to dopamine dysregulation .
  • Antimicrobial Activity Assessment : In vitro tests revealed that this compound displayed effective antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionMetabolic EnzymesSignificant reduction in activity
Receptor BindingD3 Dopamine ReceptorsHigh binding affinity
Antimicrobial ActivityGram-positive BacteriaEffective at low concentrations

Properties

IUPAC Name

tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNJQEURXYUGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666940
Record name tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263162-13-6
Record name tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine (5.0 g, 42.7 mmol) was dissolved in 100 mL of CH2Cl2 and cooled to 0° C. A solution of di-tert-butylcarbonate (0.93 g, 4.27 mmol) in CH2Cl2 (10 mL) was then added dropwise at 0° C. over a period of 15 min. The resulting reaction mixture was stirred at 0° C. for 30 min and then warmed to room temperature. After stirring at room temperature for 2 h, the reaction mixture was diluted with CH2Cl2 (100 mL). The organic layer was washed with brine (3×25 mL), dried (Na2SO4) and concentrated under reduced pressure to afford 1.1 g of tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.